PROTAC EGFR degrader 7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

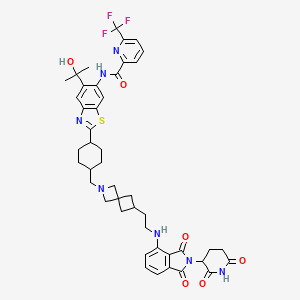

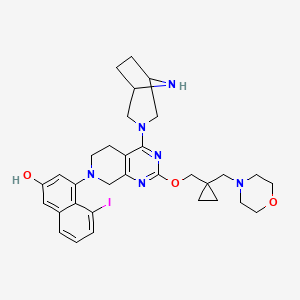

PROTAC EGFR degrader 7 is a potent and selective degrader of the epidermal growth factor receptor (EGFR) L858R/T790M mutants. This compound is a member of the proteolysis targeting chimera (PROTAC) family, which are heterobifunctional molecules designed to induce the degradation of specific proteins through the ubiquitin-proteasome system. This compound has shown significant antitumor activity and is primarily used in research related to non-small cell lung cancer (NSCLC) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC EGFR degrader 7 involves multiple steps, including the preparation of the ligand for the target protein (EGFR), the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.

Preparation of the EGFR ligand: This step involves the synthesis of a molecule that can specifically bind to the EGFR L858R/T790M mutants. This is achieved through a series of organic reactions, including nucleophilic substitution, oxidation, and reduction reactions.

Preparation of the E3 ubiquitin ligase ligand: This step involves the synthesis of a molecule that can recruit the E3 ubiquitin ligase. Commonly used ligands include those that can bind to cereblon or von Hippel-Lindau (VHL) proteins.

Linker synthesis and conjugation: The linker is synthesized and then conjugated to the EGFR ligand and the E3 ubiquitin ligase ligand through amide bond formation or click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes described above. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality and quantity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

PROTAC EGFR degrader 7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Cycloaddition: This reaction involves the formation of a ring structure through the addition of two or more unsaturated molecules .

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and nucleophiles.

Cycloaddition: Common reagents include azides and alkynes, with copper catalysts for CuAAC reactions .

Major Products Formed

The major products formed from these reactions include various intermediates that are subsequently used in the synthesis of the final this compound molecule. These intermediates include functionalized ligands and linkers that are essential for the activity of the final compound.

Aplicaciones Científicas De Investigación

PROTAC EGFR degrader 7 has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying protein degradation mechanisms and developing new synthetic methodologies.

Biology: Used to investigate the role of EGFR in cellular processes and disease states, particularly in cancer research.

Medicine: Explored as a potential therapeutic agent for the treatment of NSCLC and other cancers with EGFR mutations.

Industry: Used in the development of new drug candidates and the optimization of protein degradation technologies

Mecanismo De Acción

PROTAC EGFR degrader 7 exerts its effects by inducing the degradation of the EGFR L858R/T790M mutants through the ubiquitin-proteasome system. The compound forms a ternary complex with the target protein (EGFR) and the E3 ubiquitin ligase, facilitating the ubiquitination of the target protein. This ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of EGFR levels in the cell. The degradation of EGFR disrupts downstream signaling pathways, ultimately inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib-based PROTAC 3: This compound uses gefitinib as the EGFR ligand and von Hippel-Lindau protein as the E3 ubiquitin ligase ligand.

PROTAC EGFR degrader 5: This compound uses a different EGFR inhibitor and VHL as the E3 ubiquitin ligase ligand.

PROTAC EGFR degrader 6: Similar to PROTAC EGFR degrader 5 but uses cereblon as the E3 ubiquitin ligase ligand .

HJM-561: A novel PROTAC that selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants .

Uniqueness

PROTAC EGFR degrader 7 is unique due to its high selectivity and potency against the EGFR L858R/T790M mutants. It has a DC50 value of 13.2 nanomolar, indicating its effectiveness at low concentrations. Additionally, it has shown significant antitumor activity in preclinical models, making it a promising candidate for further development in cancer therapy .

Propiedades

Fórmula molecular |

C46H48N10O6 |

|---|---|

Peso molecular |

836.9 g/mol |

Nombre IUPAC |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-[2-[5-methoxy-N-methyl-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)anilino]ethyl-prop-2-ynylamino]butanamide |

InChI |

InChI=1S/C46H48N10O6/c1-6-21-55(22-11-16-42(58)48-33-14-10-13-30-32(33)28-56(45(30)61)38-17-18-43(59)52-44(38)60)24-23-53(3)39-26-40(62-5)36(25-35(39)49-41(57)7-2)51-46-47-20-19-34(50-46)31-27-54(4)37-15-9-8-12-29(31)37/h1,7-10,12-15,19-20,25-27,38H,2,11,16-18,21-24,28H2,3-5H3,(H,48,58)(H,49,57)(H,47,50,51)(H,52,59,60) |

Clave InChI |

MTMBWVDGSVDKJC-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(CCCC(=O)NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)CC#C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)

![2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)

![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)